molecular formula C10H16N2O B13337680 2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol

2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol

Cat. No.: B13337680
M. Wt: 180.25 g/mol
InChI Key: WJIRJXJJFGMOKC-UHFFFAOYSA-N
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Description

2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol is a heterocyclic compound containing a pyrimidine ring substituted with a methyl group at the 2-position, a pentan-3-yl group at the 6-position, and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

2-methyl-4-pentan-3-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-8(5-2)9-6-10(13)12-7(3)11-9/h6,8H,4-5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIRJXJJFGMOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=O)NC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-4-hydroxy-6-(pentan-3-yl)pyrimidine with suitable reagents can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different alkyl or aryl groups .

Scientific Research Applications

2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Biological Activity

2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular structure of this compound can be represented as follows:

C12H17N1O1\text{C}_{12}\text{H}_{17}\text{N}_1\text{O}_1

This compound features a pyrimidine ring substituted with a methyl group and a pentan-3-yl group, which may influence its biological activity.

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In a study involving a series of pyrimidine derivatives, some were found to inhibit cell proliferation in cancer models such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Analog AHCT1169.87Inhibition of cell cycle progression
Analog BHePG28.15Dual EGFR/VGFR2 inhibition

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundE. coliAntibacterialTBD
Analog CS. aureusAntibacterialTBD
Analog DC. albicansAntifungalTBD

Case Studies

In one notable case study, researchers synthesized several analogs of pyrimidine derivatives and evaluated their biological activities. The results indicated that modifications to the substituents on the pyrimidine ring significantly affected their potency against cancer cells and microbes .

Study Findings:

  • Cytotoxicity : The study demonstrated that certain structural modifications enhanced the cytotoxic effects against cancer cell lines.
  • Selectivity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use.
  • Mechanistic Insights : Molecular docking studies revealed possible binding interactions with key enzymes involved in cancer progression and microbial resistance mechanisms.

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